molecular formula C13H13NO B173268 2-Methyl-4-phenoxyaniline CAS No. 13024-16-3

2-Methyl-4-phenoxyaniline

Cat. No.: B173268
CAS No.: 13024-16-3
M. Wt: 199.25 g/mol
InChI Key: LOXZCYZBCSAIIF-UHFFFAOYSA-N
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Description

2-Methyl-4-phenoxyaniline is an organic compound with the molecular formula C13H13NO. It is a colorless to pale yellow solid that exhibits properties of both aniline and phenol. This compound is used in various chemical processes and has significant applications in scientific research and industry .

Scientific Research Applications

2-Methyl-4-phenoxyaniline has diverse applications in scientific research:

Safety and Hazards

“2-Methyl-4-phenoxyaniline” is considered hazardous. It is toxic if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that similar compounds, such as diafenthiuron, target the mitochondrial atpase complex .

Mode of Action

2-Methyl-4-phenoxyaniline, like diafenthiuron, may be transformed into a highly reactive metabolite. This metabolite covalently and irreversibly binds to microsomal glucose-6-phosphate translocase, a part of the adenosine triphosphatase (ATPase) complex . This binding inhibits ATP production, leading to the death of the organism.

Biochemical Pathways

The inhibition of atp production suggests that it may disrupt energy metabolism within the cell .

Pharmacokinetics

Similar compounds have been shown to have poor water solubility, which could affect their bioavailability .

Result of Action

The primary result of this compound’s action is the inhibition of ATP production. This can lead to cell death, as ATP is essential for many cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-4-phenoxyaniline can be synthesized through several methods. One common approach involves the reaction of 2-nitro-5-phenoxytoluene with reducing agents to yield this compound . Another method includes the reaction of 2-amino-4-methylphenol with phenol under suitable conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, the use of quaternary ammonium salts as catalysts can reduce the reaction temperature and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-phenoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Phenoxyaniline
  • 4-Methyl-2-phenoxyaniline
  • 2,6-Diisopropyl-4-phenoxyaniline

Comparison: 2-Methyl-4-phenoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Phenoxyaniline, it has an additional methyl group that can influence its reactivity and interactions. Similarly, 4-Methyl-2-phenoxyaniline has a different substitution pattern, affecting its chemical behavior .

Properties

IUPAC Name

2-methyl-4-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXZCYZBCSAIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13024-16-3
Record name 2-methyl-4-phenoxyaniline
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